molecular formula C8H9N3 B13686418 2,7-Dimethylimidazo[1,2-b]pyridazine

2,7-Dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13686418
M. Wt: 147.18 g/mol
InChI Key: PUERLKHRPAZTRP-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring The presence of two methyl groups at positions 2 and 7 of the imidazole ring distinguishes it from other imidazo[1,2-b]pyridazine derivatives

Preparation Methods

The synthesis of 2,7-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 2,7-dimethylimidazole with a suitable pyridazine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound on a larger scale, ensuring consistency and purity.

Chemical Reactions Analysis

2,7-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the imidazo[1,2-b]pyridazine ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine compounds.

Scientific Research Applications

2,7-Dimethylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities. Researchers use it as a starting material to develop new chemical entities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in biochemical assays to investigate its binding properties and effects on biological systems.

    Medicine: this compound derivatives have shown promise as potential therapeutic agents. They are explored for their antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and as a building block for the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some derivatives of this compound have been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2,7-Dimethylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown distinct pharmacological profiles, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2,7-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-8-10-7(2)5-11(8)9-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUERLKHRPAZTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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